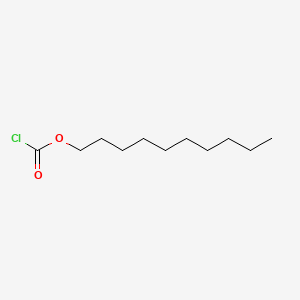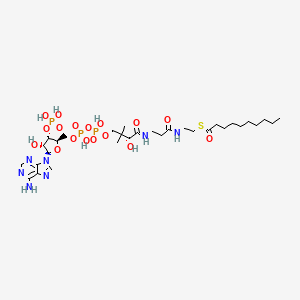
Decyl chloroformate
Overview
Description
Decyl chloroformate is an organic compound with the chemical formula ClCO2(CH2)9CH3. It belongs to the class of chloroformates, which are esters of chloroformic acid. This compound is a colorless liquid that is used as a reagent in organic synthesis .
Mechanism of Action
Target of Action
Decyl chloroformate primarily targets the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in Mycobacterium tuberculosis . This enzyme plays a crucial role in the condensation reaction of fatty acid synthesis by adding two carbons from malonyl-ACP .
Mode of Action
It is known that chloroformates, a class of organic compounds to which this compound belongs, are used as reagents in organic chemistry . They can react with amines to form carbamates and with alcohols to form carbonate esters .
Biochemical Pathways
It’s known that the compound can be used in the preparation of (s)-(+)-n-decoxycarbonyl-leucine, a chiral surfactant . It may also be used to synthesize decyl chloride via decarboxylation in the presence of dimethylformamide .
Pharmacokinetics
It’s known that the compound is a colorless, volatile liquid that degrades in moist air . Its boiling point is 226-227 °C, and it has a density of 0.956 g/mL at 25 °C .
Action Environment
It’s known that the compound is a colorless, volatile liquid that degrades in moist air . It should be stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
Decyl chloroformate, like other chloroformates, is reactive and can interact with various biomolecules. It can react with amines to form carbamates and with alcohols to form carbonate esters These reactions are crucial in biochemical processes, as they facilitate the formation of complex molecules from simpler ones
Cellular Effects
They can produce corrosive vapors that may form hydrochloric acid upon contact with cells
Molecular Mechanism
This compound, as an alkyl chloroformate, degrades to give the alkyl chloride, with retention of configuration . This reaction is proposed to proceed via a substitution nucleophilic internal mechanism
Preparation Methods
Decyl chloroformate can be synthesized by reacting decyl alcohol with triphosgene. The reaction typically involves the following steps:
Reactants: Decyl alcohol and triphosgene.
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring the purity and yield of the product are optimized.
Chemical Reactions Analysis
Decyl chloroformate undergoes several types of chemical reactions, including:
Reaction with Amines: Forms carbamates.
Reaction with Alcohols: Forms carbonate esters.
Reaction with Carboxylic Acids: Forms mixed anhydrides.
Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed are carbamates, carbonate esters, and mixed anhydrides, respectively.
Scientific Research Applications
Decyl chloroformate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the decyl group into molecules.
Biology: Employed in the preparation of chiral surfactants, such as (S)-(+)-N-decoxycarbonyl-leucine.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of decyl chloride via decarboxylation in the presence of dimethylformamide.
Comparison with Similar Compounds
Decyl chloroformate can be compared with other chloroformates such as:
- Methyl chloroformate
- Ethyl chloroformate
- Butyl chloroformate
- Phenyl chloroformate
What sets this compound apart is its longer alkyl chain, which can influence its reactivity and the properties of the products formed. This makes it particularly useful in applications where a longer hydrophobic chain is desired .
Properties
IUPAC Name |
decyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZCHVHSWUYCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204065 | |
| Record name | Decyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55488-51-2 | |
| Record name | Carbonochloridic acid, decyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55488-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-3H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B1670100.png)





